molecular formula C13H17Br2NO B14345247 (3-Bromo-1-methylpiperidin-3-yl)-phenylmethanone;hydrobromide

(3-Bromo-1-methylpiperidin-3-yl)-phenylmethanone;hydrobromide

Cat. No.: B14345247
M. Wt: 363.09 g/mol
InChI Key: CFSYLMMZFSVYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-1-methylpiperidin-3-yl)-phenylmethanone;hydrobromide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis . This compound is characterized by the presence of a bromine atom, a methyl group attached to the piperidine ring, and a phenylmethanone group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-1-methylpiperidin-3-yl)-phenylmethanone;hydrobromide typically involves the bromination of a piperidine derivative followed by the introduction of a phenylmethanone group. One common method involves the reaction of 1-methylpiperidine with bromine to form 3-bromo-1-methylpiperidine. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield (3-Bromo-1-methylpiperidin-3-yl)-phenylmethanone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-1-methylpiperidin-3-yl)-phenylmethanone;hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azido, thiol, and amino derivatives.

    Oxidation Reactions: Products include N-oxides and other oxidized forms.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

(3-Bromo-1-methylpiperidin-3-yl)-phenylmethanone;hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-1-methylpiperidin-3-yl)-phenylmethanone;hydrobromide involves its interaction with specific molecular targets. The bromine atom and the phenylmethanone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-1-methylpiperidin-3-yl)-phenylmethanone;hydrobromide is unique due to its specific substitution pattern and the presence of both a bromine atom and a phenylmethanone group. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C13H17Br2NO

Molecular Weight

363.09 g/mol

IUPAC Name

(3-bromo-1-methylpiperidin-3-yl)-phenylmethanone;hydrobromide

InChI

InChI=1S/C13H16BrNO.BrH/c1-15-9-5-8-13(14,10-15)12(16)11-6-3-2-4-7-11;/h2-4,6-7H,5,8-10H2,1H3;1H

InChI Key

CFSYLMMZFSVYKB-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)(C(=O)C2=CC=CC=C2)Br.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.